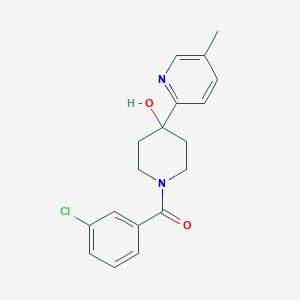
1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves its interaction with the dopamine D2 receptor. This compound acts as a partial agonist of this receptor, which means that it can activate the receptor to a certain extent but not fully. This property allows it to modulate the activity of the receptor in a dose-dependent manner, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine D2 receptor in the brain, leading to changes in neurotransmitter release and synaptic plasticity. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its high affinity for the dopamine D2 receptor, which allows for precise modulation of receptor activity. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to further investigate its therapeutic potential in neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a tool compound for studying dopamine receptor signaling pathways and synaptic plasticity. Additionally, future research could focus on developing more potent and selective derivatives of this compound for therapeutic use.
Synthesemethoden
The synthesis of 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2-amino-5-methylpyridine to form 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidine. This intermediate is then reacted with sodium borohydride and acetic acid to produce this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound has a high affinity for the dopamine D2 receptor and can modulate the activity of this receptor in a dose-dependent manner. This property makes it a potential candidate for the treatment of neurological disorders that involve dopamine dysregulation.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-5-6-16(20-12-13)18(23)7-9-21(10-8-18)17(22)14-3-2-4-15(19)11-14/h2-6,11-12,23H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVCPPYLNYQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-methyl-5-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B5410951.png)
![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-4-methoxybenzamide](/img/structure/B5410954.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5410962.png)

![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-4-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5410964.png)
![1-(2-furoyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5410965.png)
![4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)quinazolin-2(1H)-one](/img/structure/B5410977.png)

![N-[1-(4-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B5410990.png)
![N,1,6-trimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411005.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5411006.png)
![5-({2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5411011.png)
![(3R*,4R*)-1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5411022.png)
